1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is a bicyclic compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential therapeutic properties and has been studied for its ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
Pharmacological Interest
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include “1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine”, possess an array of pharmacological activities and are of growing pharmaceutical interest .
Antidepressants
Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants .
Analgesics
DBO derivatives are also used in the development of analgesics .
Calcium Channel Antagonists
DBO derivatives have been found to act as calcium channel antagonists .
HIV-1 Reverse Transcriptase Inhibitor
Some DBO derivatives have been found to act as non-nucleoside HIV-1 reverse transcriptase inhibitors .
Lachrymatory Agent
DBO derivatives have also been used in the development of lachrymatory agents .
Synthetic Method Development
A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, one of the rare classes of benzoxazepine derivatives, by reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , histamine H4 receptor agonists , non-nucleoside HIV-1 reverse transcriptase inhibitors , and lachrymatory agents .
Mode of Action
For instance, DBO derivatives are known to interact with their targets through various mechanisms, including cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequence .
Eigenschaften
IUPAC Name |
1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17/h1-5,14-16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXCXOHYWGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(CCOC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.